4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,4-difluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-[(3,4-difluorophenyl)methyl]piperazine. This intermediate is then reacted with 5-methylpyrimidine-4-carboxylic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for further research in neuroprotection and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate
- 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Uniqueness
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the piperazine and pyrimidine moieties contribute to its versatility in various applications.
Properties
Molecular Formula |
C16H18F2N4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H18F2N4/c1-12-9-19-11-20-16(12)22-6-4-21(5-7-22)10-13-2-3-14(17)15(18)8-13/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
SSJGYTLYABWYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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